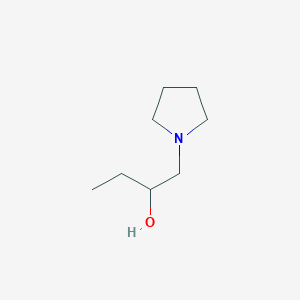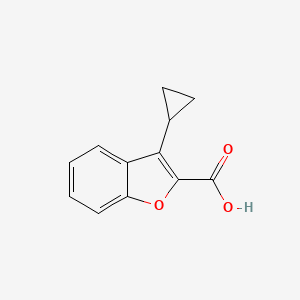
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a heterocyclic organic compound that contains bromine, fluorine, and chlorine atoms It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors
Bromination and Fluorination: The initial step involves the selective bromination and fluorination of 2-methylpyridine. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.
Introduction of Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group. This can be done using reagents like oxalyl chloride (COCl)2 in the presence of a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Hydrolysis Product: The corresponding carboxylic acid is formed upon hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the carbonyl chloride group.
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but with different substitution positions.
2-Methyl-5-bromo-6-fluoropyridine: Another isomer with different substitution positions.
Uniqueness
The presence of the carbonyl chloride group in 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride makes it unique compared to its similar compounds. This functional group provides additional reactivity, allowing for a wider range of chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H4BrClFNO |
|---|---|
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4BrClFNO/c1-3-4(6(9)12)2-5(8)7(10)11-3/h2H,1H3 |
InChI-Schlüssel |
VIUUJRCISPISQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1C(=O)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)

![2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13220123.png)





![[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13220182.png)
